5-氯-N-(4-(甲氧基甲基)-2-氧代-1,2-二氢喹啉-7-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

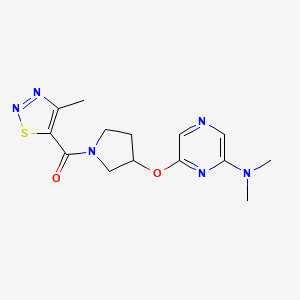

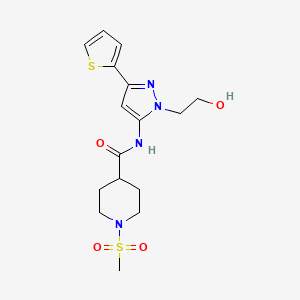

5-chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN2O3S and its molecular weight is 348.8. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 晶体结构见解:BAY 59-7939 与人 FXa 复合物的 X 射线晶体结构揭示了其结合模式。 中性配体氯噻吩与 S1 亚位点相互作用,有助于其高效力和良好的口服生物利用度 .

- 先导化合物优化:初始先导化合物 4 的效力提高了 200 多倍(IC50 为 90 nM)。 优化后得到 BAY 59-7939,一种高选择性的 FXa 抑制剂 .

结合模式和亲和力

恶唑烷酮衍生物

安全范围和止血

临床开发

总之,BAY 59-7939 作为一种抗凝剂具有很高的前景,它具有优异的体内活性、良好的口服生物利用度和特异性结合模式。 它对血栓栓塞性疾病管理的潜在影响使其成为一个令人兴奋的研究领域 . 如果你想要了解更多详细信息或有其他问题,请随时询问!😊

作用机制

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, which is a crucial step in the blood coagulation process . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the blood coagulation cascade . This results in a decrease in the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Pharmacokinetics

The compound has been identified as having good oral bioavailability .

Result of Action

The inhibition of FXa by the compound produces antithrombotic effects . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Action Environment

While specific environmental factors influencing the compound’s action, efficacy, and stability are not mentioned in the available literature, it’s generally known that factors such as pH, temperature, and the presence of other substances can influence the activity of pharmaceutical compounds

生化分析

Biochemical Properties

5-Chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide interacts with the coagulation enzyme Factor Xa (FXa). The interaction of this compound with FXa inhibits the enzyme’s activity, thereby preventing blood clotting .

Cellular Effects

The compound’s inhibition of FXa impacts various cellular processes. By preventing the formation of thrombin, it indirectly influences cell signaling pathways, gene expression, and cellular metabolism associated with coagulation .

Molecular Mechanism

5-Chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide exerts its effects at the molecular level by binding to FXa. This binding interaction inhibits the enzyme’s activity, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide on cellular function have been observed over time. The compound has shown excellent in vivo antithrombotic activity .

Dosage Effects in Animal Models

The effects of 5-Chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide vary with different dosages in animal models. The compound has shown excellent in vivo antithrombotic activity .

Metabolic Pathways

5-Chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide is involved in the coagulation cascade, a metabolic pathway. It interacts with FXa, an enzyme in this pathway .

属性

IUPAC Name |

5-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-22-8-9-6-15(20)19-12-7-10(2-3-11(9)12)18-16(21)13-4-5-14(17)23-13/h2-7H,8H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOZJVSRIIARCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2380890.png)

![1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one](/img/structure/B2380898.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide](/img/structure/B2380902.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide](/img/structure/B2380904.png)

![2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2380906.png)

![8-((4-Acetylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380907.png)

![N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2380909.png)

![ethyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2380910.png)